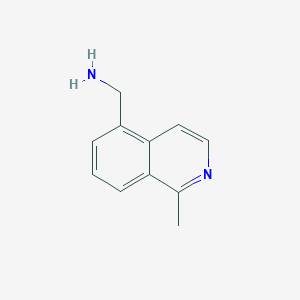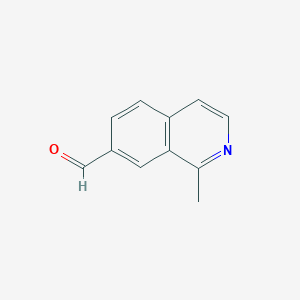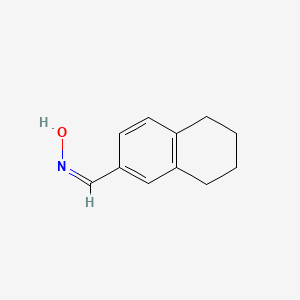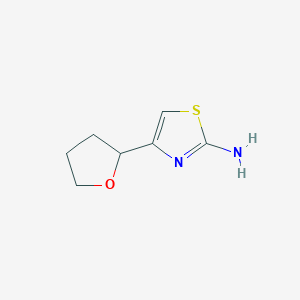![molecular formula C8H9NO3 B11913267 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a hydroxy-methylcarbonimidoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of benzene-1,3-diol with a suitable carbonimidoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar in structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar in structure with hydroxyl groups in the para position.
Uniqueness
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the hydroxy-methylcarbonimidoyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5- |
InChI-Schlüssel |
SIQUZFBZMJKFMN-UITAMQMPSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=C(C=CC=C1O)O |
Kanonische SMILES |
CC(=NO)C1=C(C=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



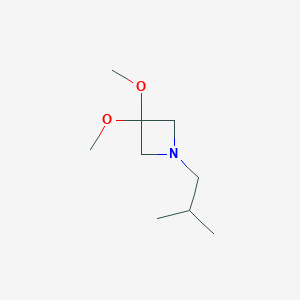
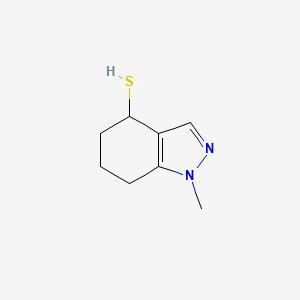
![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)

![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)
![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)
